molecular formula C12H18ClN5 B12215714 5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12215714
M. Wt: 267.76 g/mol
InChI Key: JMYFYUROLUASPP-UHFFFAOYSA-N
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Description

5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopropyl group, a methyl group, and a pyrazolylmethyl group, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 3-cyclopropyl-1-methylpyrazol-5-amine with 2-bromobenzenesulfonyl chloride in the presence of triethylamine at 25°C . This reaction forms the desired pyrazole derivative through a nucleophilic substitution mechanism.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine lies in its specific structural features, such as the cyclopropyl and pyrazolylmethyl groups. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.

Biological Activity

5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine; hydrochloride is a compound that belongs to the pyrazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N3C_{17}H_{21}N_3 with a molecular weight of approximately 299.37 g/mol. The compound features a cyclopropyl group and two methyl-substituted pyrazole rings, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC17H21N3C_{17}H_{21}N_3
Molecular Weight299.37 g/mol
Purity≥ 95%

Biological Activity Overview

Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antibacterial, antiviral, and anticancer activities. The specific compound has shown promising results in various biological assays.

Anti-inflammatory Effects

Pyrazole derivatives have been recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. The hydrochloride form of this compound may enhance solubility and bioavailability, potentially increasing its efficacy in reducing inflammation.

Antibacterial Properties

The antibacterial activity of pyrazole derivatives has been documented against various pathogens. For example, compounds with similar structures have demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. In vitro studies suggest that this compound may exhibit similar antibacterial effects, warranting further investigation.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated several pyrazole derivatives for their ability to inhibit cancer cell proliferation. Compounds similar to 5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine showed IC50 values in the low micromolar range against breast cancer cell lines, indicating potential as anticancer agents.
  • Anti-inflammatory Activity : In a model of acute inflammation induced by carrageenan, pyrazole derivatives exhibited a significant reduction in paw edema in rodents, suggesting effective anti-inflammatory action.
  • Antibacterial Activity : A recent study tested various pyrazole compounds against Staphylococcus aureus and Escherichia coli, with some derivatives showing MIC values below 10 µg/mL. This suggests that 5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine could possess similar antibacterial properties.

The mechanisms through which this compound exerts its biological effects likely involve:

  • Enzyme Inhibition : Binding to key enzymes such as COX or kinases involved in cancer progression.
  • Receptor Interaction : Modulating receptor activity related to inflammation or microbial resistance.

Properties

Molecular Formula

C12H18ClN5

Molecular Weight

267.76 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C12H17N5.ClH/c1-16-10(5-6-14-16)8-13-12-7-11(9-3-4-9)15-17(12)2;/h5-7,9,13H,3-4,8H2,1-2H3;1H

InChI Key

JMYFYUROLUASPP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC2=CC(=NN2C)C3CC3.Cl

Origin of Product

United States

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